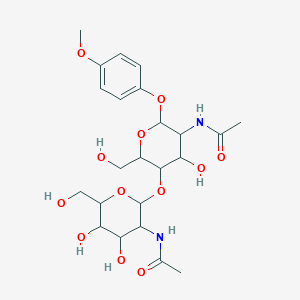

LacDiNAc MP Glycoside

Description

Properties

IUPAC Name |

N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O12/c1-10(28)24-16-19(31)18(30)14(8-26)35-23(16)37-21-15(9-27)36-22(17(20(21)32)25-11(2)29)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSWXDRLHGWRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Significance of LacDiNAc Epitopes in Cancer Metastasis

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The LacDiNAc (LDN) epitope (GalNAc

Biosynthetic Machinery: The 4GalNAc-T3 Switch

The synthesis of LDN is not a random error but a regulated enzymatic process driven primarily by

2.1 Enzymatic Pathway

In the Golgi apparatus, B4GALNT3 competes with

-

Substrate: Terminal N-acetylglucosamine (GlcNAc) on N-linked or O-linked glycans.[1][2][3][5]

-

Result: The LDN motif is resistant to

2,3-sialylation by ST3Gal transferases but can be

2.2 Diagram: Biosynthetic Competition

Figure 1: The competitive biosynthetic divergence between standard LacNAc and metastasis-associated LacDiNAc formation.

Mechanistic Drivers in Metastasis

The presence of LDN on specific glycoproteins fundamentally alters their signaling dynamics.[6] Two primary axes have been identified: EGFR potentiation and Integrin-mediated adhesion.

3.1 The EGFR-Stemness Axis

In colorectal and ovarian cancer, B4GALNT3 modifies the N-glycans of the Epidermal Growth Factor Receptor (EGFR).

-

Mechanism: LDN modification prevents the rapid internalization and degradation of EGFR. It may also alter the receptor's conformation to favor dimerization.

-

Downstream Effect: Enhanced autophosphorylation leads to sustained activation of the PI3K/AKT and MAPK pathways.

-

Stemness Induction: This signaling cascade upregulates pluripotency factors OCT4 and NANOG , conferring a cancer stem cell (CSC) phenotype that drives metastasis and chemoresistance.

3.2 The Integrin-Galectin Grid

LDN epitopes on

-

Interaction: Galectin-3 forms a lattice on the cell surface by binding to LDN glycans.

-

Consequence: This lattice clusters integrins, promoting focal adhesion turnover and enhancing cell migration and invasion through the extracellular matrix (ECM).

3.3 Diagram: Metastatic Signaling Cascade

Figure 2: B4GALNT3-driven signaling pathways promoting stemness and invasion via EGFR and Integrins.

Technical Workflow: Detection and Validation

Detecting LDN requires specific lectin chemistry, as standard antibodies often fail to distinguish it from LacNAc. The gold standard reagent is Wisteria floribunda agglutinin (WFA) .[7][8][9]

4.1 Protocol: WFA Lectin Blotting

This protocol validates the presence of LDN on a target protein (e.g., EGFR) in cell lysates.

Reagents:

-

Streptavidin-HRP.

-

Lysis Buffer (RIPA with protease/phosphatase inhibitors).

-

Blocking Buffer: 3% BSA in TBST (Do NOT use non-fat milk; milk glycans interfere with lectins).

Step-by-Step Methodology:

-

Lysate Preparation: Lyse cells (

) in 500 -

Immunoprecipitation (IP): Incubate 500

g protein with anti-EGFR antibody overnight at 4°C. Capture with Protein A/G beads. -

SDS-PAGE: Elute proteins and resolve on a 4-12% gradient gel. Transfer to PVDF membrane.

-

Blocking: Block membrane with 3% BSA/TBST for 1 hour at RT.

-

Lectin Incubation: Incubate with Biotinylated WFA (2

g/mL) in 1% BSA/TBST overnight at 4°C.-

Control: Pre-incubate WFA with 200 mM GalNAc (hapten sugar) for 30 min to verify specificity.

-

-

Detection: Wash 3x with TBST. Incubate with Streptavidin-HRP (1:5000) for 1 hour. Develop with ECL.

4.2 Protocol: WFA Affinity Enrichment (Glycoproteomics)

For identifying the "LDN-ome" (all proteins carrying LDN).

-

Column Prep: Pack WFA-agarose beads into a gravity column. Equilibrate with Binding Buffer (20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl

, 1 mM MnCl -

Loading: Apply 2 mg of cell lysate (dialyzed to remove detergents interfering with lectins).

-

Washing: Wash with 10 CV (column volumes) of Binding Buffer.

-

Elution: Elute bound glycoproteins with Elution Buffer (Binding Buffer + 200 mM GalNAc ).

-

Analysis: Digest eluate with Trypsin and analyze via LC-MS/MS.

Clinical Implications & Data Summary

The expression of B4GALNT3 and LDN correlates with poor prognosis in several solid tumors.

Table 1: Clinical Significance of B4GALNT3/LDN

| Cancer Type | Biomarker Status | Clinical Outcome | Mechanism |

| Colorectal | High B4GALNT3 | Poor Survival, Liver Metastasis | EGFR signaling |

| Ovarian | High B4GALNT3 | Advanced Stage (III/IV) | Immune evasion, Chemoresistance |

| Pancreatic | LDN Positive | Early Recurrence | Galectin-3 mediated invasion |

| Gastric | Low B4GALNT3 | Better Prognosis | Note: In gastric cancer, LDN may suppress growth (context dependent) |

Therapeutic Targeting

-

Inhibition: Small molecule inhibitors of B4GALNT3 are in early discovery.

-

Competition: Galectin-3 antagonists (e.g., modified citrus pectin) can disrupt the LDN-Galectin-3 lattice, reducing metastasis.

-

Antibody-Drug Conjugates (ADCs): Developing ADCs that specifically recognize the LDN-EGFR conformation could target metastatic cells while sparing normal tissues.

References

-

Che, M. I., et al. (2014). "

1, 4-N-acetylgalactosaminyltransferase III modulates cancer stemness through EGFR signaling pathway in colon cancer cells."[6] Oncotarget, 5(11), 3673–3684. Link -

Sato, T., & Furukawa, K. (2022). "Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells." Biomolecules, 12(2), 195.[2] Link

-

Luo, L., et al. (2025). "Tumor-intrinsic B4GALNT3 expression drives a protective immune microenvironment in endometriosis-associated ovarian cancer."[10][11] Translational Cancer Research. Link

-

Hirano, K., et al. (2015). "Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc, by Wisteria floribunda Agglutinin." Journal of Biological Chemistry, 290(15). Link

-

Rebelo, A. L., et al. (2021).[8] "Update on Perineuronal Net Staining With Wisteria floribunda Agglutinin (WFA)." Frontiers in Integrative Neuroscience. Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of LacdiNAc Groups on N-Glycans among Human Tumors Is Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of mammalian glycoproteins with type-I LacdiNAc structures synthesized by the glycosyltransferase B3GALNT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β1, 4-N-acetylgalactosaminyltransferase III modulates cancer stemness through EGFR signaling pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. open.bu.edu [open.bu.edu]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[β1→4]GlcNAc), by Wisteria floribunda Agglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor-intrinsic B4GALNT3 expression drives a protective immune microenvironment in endometriosis-associated ovarian cancer - Luo - Translational Cancer Research [tcr.amegroups.org]

- 11. Tumor-intrinsic B4GALNT3 expression drives a protective immune microenvironment in endometriosis-associated ovarian cancer - Luo- Translational Cancer Research [tcr.amegroups.org]

Technical Whitepaper: LacDiNAc MP Glycoside (CAS 1858224-01-7)

Advanced Glycomimetics for Galectin-3 Profiling and Cancer Biomarker Research [1][2]

Executive Summary

LacDiNAc MP Glycoside (GalNAcβ1-4GlcNAcβ-O-MP) is a specialized synthetic glycan derivative designed for high-precision interrogation of carbohydrate-binding proteins (lectins), specifically Galectin-3 .[1][2] Unlike the ubiquitous "LacNAc" (Galβ1-4GlcNAc) epitope found on most mammalian cell surfaces, the "LacDiNAc" (LDN) motif is a unique structural determinant associated with parasitic infections (e.g., Schistosoma mansoni) and specific human malignancies (prostate and ovarian cancer).[1]

This whitepaper provides a comprehensive technical analysis of CAS 1858224-01-7, detailing its physicochemical properties, the functional advantage of the 4-methoxyphenyl (MP) aglycone, and its critical role in drug development pipelines targeting tumor microenvironments.[1][2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The compound is a beta-linked disaccharide of N-acetylgalactosamine and N-acetylglucosamine, conjugated to a 4-methoxyphenyl aglycone.[1][2] The MP group serves as a stable, UV-active reporter, facilitating detection during purification and binding assays without altering the core recognition motif.[1][2]

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | 4-Methoxyphenyl 2-acetamido-2-deoxy-4-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-β-D-glucopyranoside |

| Common Name | LacDiNAc MP Glycoside |

| CAS Registry Number | 1858224-01-7 |

| Molecular Formula | C₂₃H₃₄N₂O₁₂ |

| Molecular Weight | 530.52 g/mol |

| Purity Grade | ≥ 98% (HPLC) |

| Solubility | Soluble in Water, DMSO, Methanol; slightly soluble in Ethanol.[1][2][3][4][5] |

| Appearance | White to off-white crystalline powder |

| Storage Stability | -20°C (Desiccated); Stable for >2 years in solid state.[1][2] |

| UV Absorption |

Structural Topology

The molecule features a GalNAc residue linked

Figure 1: Topology of LacDiNAc MP Glycoside.[2][3][6] The GalNAc-GlcNAc core provides specificity, while the MP group enables detection.[1][2]

Biological Significance: The LacDiNAc Epitope[2][12][13]

The "Cancer-Parasite" Connection

While the LacNAc (Gal-GlcNAc) epitope is ubiquitous in healthy human tissues, the LacDiNAc (GalNAc-GlcNAc) epitope is highly restricted.[1][2]

-

Parasitology: LDN is a major surface antigen in helminths like Schistosoma mansoni.[2] Humans produce antibodies against LDN during infection, making it a key target for vaccine development.[2]

-

Oncology: In humans, LDN expression is normally low but is upregulated in prostate, ovarian, and pancreatic cancers .[2] It serves as a tumor-associated carbohydrate antigen (TACA).[1][2]

Galectin-3 Specificity

Galectin-3 (Gal-3) is a chimera-type lectin involved in cancer metastasis, T-cell apoptosis, and fibrosis.[1][2]

-

Mechanism: Gal-3 binds LacNAc, but it binds LacDiNAc with significantly higher affinity (up to 5-10 fold higher in specific contexts).[1][2]

-

Therapeutic Relevance: Blocking the Gal-3/LDN interaction is a strategy to inhibit cancer cell adhesion and metastasis.[2] CAS 1858224-01-7 acts as a potent competitive inhibitor or probe in these studies.[1][2]

The Role of the MP (Methoxyphenyl) Aglycone[1][14]

Why use the MP glycoside variant (CAS 1858224-01-7) instead of the free sugar?

-

UV Traceability: Free sugars are "invisible" to standard UV detectors.[2] The MP group absorbs at ~280 nm, allowing researchers to quantify the compound using standard HPLC-UV or LC-MS systems without derivatization.[1][2]

-

Fluorescence Quenching/Anisotropy: The aromatic MP ring can interact with tryptophan residues in the lectin binding pocket.[2] Upon binding, this interaction often alters the intrinsic fluorescence of the protein or the ligand, enabling label-free binding assays .[2]

-

Thermodynamic Stability: The MP-glycoside bond is chemically stable, preventing mutarotation (opening of the ring) at the reducing end.[2] This ensures the compound remains locked in the biologically relevant

-anomeric configuration.[1][2]

Experimental Workflows

Protocol A: Chemoenzymatic Synthesis of LacDiNAc Structures

Rationale: Chemical synthesis of LDN is laborious.[2] The preferred method uses a mutant enzyme.[2]

Reagents:

-

Enzyme:

4Gal-T1 (Y284L mutant) .[1][2][8] Note: Wild-type GalT transfers Gal; the Y284L mutation switches specificity to GalNAc.[1][2]

Workflow:

-

Reaction Mix: Dissolve GlcNAc-β-MP (10 mM) and UDP-GalNAc (12 mM) in 50 mM HEPES buffer (pH 7.5) containing 10 mM MnCl₂.[2]

-

Initiation: Add Y284L

4Gal-T1 enzyme (0.1 U/mL). -

Incubation: Incubate at 37°C for 12–24 hours. Monitor conversion via HPLC (detection at 280 nm).

-

Purification: Stop reaction with EDTA. Purify the product (LacDiNAc-MP) using C18 Reverse-Phase HPLC (Water/Methanol gradient).

-

Validation: Confirm mass (530.52 Da) via ESI-MS.

Protocol B: Galectin-3 Competitive Inhibition Assay

Rationale: Determine if a drug candidate can displace LacDiNAc from Galectin-3.[1][2]

Workflow:

-

Immobilization: Coat a 96-well plate with a LacDiNAc-BSA conjugate or use the LacDiNAc-MP glycoside in a solution-phase Fluorescence Polarization (FP) assay.[1][2]

-

Complex Formation: Add Biotinylated Galectin-3 (0.5 µg/mL) to the wells.

-

Inhibition: Add the test compound (drug candidate) at varying concentrations (0.1 nM to 100 µM).

-

Detection:

-

Analysis: Plot OD or mP values vs. log[Inhibitor] to calculate IC₅₀.

Pathway Visualization: Galectin-3 Signaling Blockade[1][2]

The following diagram illustrates how LacDiNAc MP Glycoside acts as a competitive antagonist in the Galectin-3 signaling pathway, preventing tumor cell adhesion.

Figure 2: Mechanism of Galectin-3 blockade. LacDiNAc MP binds the lectin, preventing it from cross-linking tumor cells to the endothelium.[2]

References

-

Sigma-Aldrich. LacDiNAc MP Glycoside | 1858224-01-7 Product Sheet.[1][2][6]Link[1]

-

Sato, T., et al. (2003).[2] "Molecular cloning and characterization of β1,4-N-acetylgalactosaminyltransferases synthesizing N,N'-diacetyllactosediamine." Journal of Biological Chemistry, 278, 47534–47544.[2][9] Link

-

Ramakrishnan, B., & Qasba, P. K. (2002).[2] "Structure-based design of β1,4-galactosyltransferase I (Y284L) mutant with altered donor specificity." Journal of Biological Chemistry, 277(23), 20833-20839.[1][2] Link

-

Van den Steen, P., et al. (1998).[2] "Concepts of N-acetylgalactosamine-specific lectins." Critical Reviews in Biochemistry and Molecular Biology.

-

Chem-Impex International. LacDiNAc MP Glycoside Technical Data.[1][2]Link[1]

Sources

- 1. synthose.com [synthose.com]

- 2. 4-Methoxyphenyl beta-D-glucopyranoside | CAS:6032-32-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. GlcNAcbeta1-3(GalNAcbeta1-4)Galbeta1-4Glcbeta-Cer(d18:1/24:0) | C70H129N3O23 | CID 44260592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. QuadraSil® MP | CAS#:1225327-73-0 | Chemsrc [chemsrc.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxyphenyl LacDiNAc: A Structural Mimetic for Tumor-Associated Carbohydrate Antigen Profiling

Executive Summary

4-Methoxyphenyl LacDiNAc (4-MP-LacDiNAc) is a synthetic glycoside mimetic of the tumor-associated carbohydrate antigen (TACA) LacDiNAc (GalNAc

This guide details the technical utility of 4-MP-LacDiNAc as a precision probe. Unlike native free oligosaccharides, the 4-methoxyphenyl (4-MP) aglycone confers UV-activity for HPLC monitoring and provides a hydrophobic anchor that mimics the tyrosine/phenylalanine-rich binding pockets of lectins like Wisteria floribunda agglutinin (WFA) and Galectin-3 . This compound is essential for developing "PSA-Gi" (Glycosylation isomer) diagnostic assays and screening galectin inhibitors.

Molecular Architecture & Rationale

The utility of 4-MP-LacDiNAc stems from its ability to replicate the spatial and electronic properties of the native antigen while improving detectability.

Structural Components[2][3][4]

-

Glycan Epitope (LacDiNAc): N-acetylgalactosamine (GalNAc) linked

1-4 to N-acetylglucosamine (GlcNAc).[1][2][3][4][5][6][7] This linkage is structurally distinct from the ubiquitous LacNAc (Gal -

Aglycone (4-Methoxyphenyl):

-

UV Detectability: The aromatic ring absorbs at ~280 nm, allowing direct quantification during purification without destructive derivatization.

-

Anomeric Stability: The

-glycosidic bond to the phenol is chemically stable under most physiological assay conditions but can be selectively cleaved by Cerium Ammonium Nitrate (CAN) if the free hemiacetal is required. -

Hydrophobic Mimicry: In binding assays, the 4-MP group mimics the hydrophobic protein surface or lipid interface where the glycan is naturally presented, reducing entropic penalties during lectin complexation.

-

Mechanism of Action (TACA Mimicry)

In prostate cancer, the prostate-specific antigen (PSA) undergoes a "glyco-shift" where terminal galactose residues are replaced by GalNAc, forming LacDiNAc. 4-MP-LacDiNAc acts as a competitive inhibitor or standard in assays detecting this shift.

Figure 1: Molecular recognition interface of 4-MP-LacDiNAc. The 4-MP group stabilizes the interaction within the hydrophobic grooves of lectins like WFA.

Chemoenzymatic Synthesis Protocol

While chemical synthesis is possible (Nitz & Bundle, 2000), it requires extensive protection/deprotection steps. The Chemoenzymatic approach is the industry standard for high-purity production, utilizing a mutant galactosyltransferase to alter substrate specificity.

Enzyme Selection: The Y284L Mutant

Native

Protocol: Enzymatic Synthesis of 4-MP-LacDiNAc

Reagents:

-

Acceptor: 4-Methoxyphenyl

-D-N-acetylglucosaminide (GlcNAc-MP). -

Donor: UDP-GalNAc (Uridine 5'-diphospho-N-acetylgalactosamine).

-

Enzyme:

1,4-GalT1-Y284L (recombinant). -

Buffer: 50 mM HEPES (pH 7.4), 10 mM MnCl

, 0.1% BSA.

Step-by-Step Workflow:

-

Reaction Setup: Dissolve GlcNAc-MP (10 mM) and UDP-GalNAc (12 mM) in the reaction buffer. The slight excess of donor drives the reaction to completion.

-

Initiation: Add Y284L enzyme (0.5 U/mL) and Alkaline Phosphatase (10 U/mL).

-

Expert Insight: Alkaline Phosphatase hydrolyzes the released UDP into UMP + Pi. UDP is a potent inhibitor of glycosyltransferases; removing it prevents product inhibition.

-

-

Incubation: Incubate at 37°C for 24–48 hours. Monitor conversion by HPLC (C18 column, detection at 280 nm).

-

Purification:

-

Heat inactivate enzyme (95°C, 5 min).

-

Centrifuge to remove precipitate.

-

Load supernatant onto a C18 Semi-prep HPLC column.

-

Elute with a water/acetonitrile gradient. The 4-MP group ensures the product retains well on C18, separating easily from salts and unreacted UDP-sugar.

-

-

Validation: Verify structure via ESI-MS (Expected [M+Na]+: ~553 Da) and

H-NMR (Diagnostic GalNAc anomeric signal).

Diagnostic Application: WFA-PSA Profiling

The primary application of 4-MP-LacDiNAc is in the diagnosis of prostate cancer (PCa) via the detection of PSA-Gi .

The Clinical Context

Standard PSA tests cannot distinguish between Prostate Cancer and Benign Prostatic Hyperplasia (BPH). However, PSA from cancer cells is enriched with LacDiNAc. The lectin Wisteria floribunda agglutinin (WFA) binds specifically to LacDiNAc.[4][5][8]

Protocol: WFA-Antibody Sandwich ELISA

This protocol uses 4-MP-LacDiNAc as a standard to generate a calibration curve or as a competitive inhibitor to prove binding specificity.

Materials:

-

Capture Antibody: Anti-PSA monoclonal antibody (coated on plate).

-

Detection Probe: Biotinylated WFA Lectin.

-

Standard: 4-MP-LacDiNAc (serial dilutions).

-

Sample: Patient serum or seminal fluid.

Workflow:

-

Capture: Incubate patient serum on Anti-PSA coated plates. PSA is captured regardless of glycosylation. Wash 3x.

-

Lectin Probing: Add Biotinylated WFA (10

g/mL).-

Specificity Check: In a parallel set of wells, pre-incubate the Biotin-WFA with 1 mM 4-MP-LacDiNAc for 30 mins.

-

-

Detection: Add Streptavidin-HRP and TMB substrate.

-

Analysis:

-

Signal: High signal indicates high LacDiNAc content (Cancer risk).

-

Inhibition Control: The wells with 4-MP-LacDiNAc should show >90% signal reduction, confirming that the WFA signal is due to LacDiNAc binding and not non-specific interaction.

-

Quantitative Data: Binding Affinity ( )

The following table summarizes the affinity of WFA for various ligands, highlighting the superiority of LacDiNAc.

| Ligand | Structure | Relative Affinity | |

| LacDiNAc | GalNAc | 5.45 | 100 (Reference) |

| GalNAc | Monosaccharide | 9.24 | ~17x Weaker |

| Galactose | Monosaccharide | 4.67 | ~85x Weaker |

| LacNAc | Gal | No Binding | N/A |

Data Source: Haji-Ghassemi et al. (2016) [Ref 1].[5]

Therapeutic & Mechanistic Utility

Beyond diagnostics, 4-MP-LacDiNAc serves as a lead structure for therapeutic interference.

Galectin-3 Inhibition

Galectin-3 (Gal-3) promotes tumor metastasis and T-cell apoptosis. It binds LacNAc but has a specific affinity for LacDiNAc.

-

Experimental Use: 4-MP-LacDiNAc is used in Fluorescence Polarization assays to screen for high-affinity Gal-3 inhibitors. The 4-MP group can be chemically modified (e.g., to a 4-azidophenyl group) to create photo-affinity labels that map the Gal-3 binding pocket.

Pathway Visualization

The following diagram illustrates the differential recognition pathways enabled by 4-MP-LacDiNAc.

Figure 2: Dual utility of 4-MP-LacDiNAc in diagnostic profiling (left) and therapeutic target validation (right).

References

-

Haji-Ghassemi, O., et al. (2016).[5] Molecular Basis for Recognition of the Cancer Glycobiomarker, LacdiNAc (GalNAc[

1-4]GlcNAc), by Wisteria floribunda Agglutinin.[4][5][8] Journal of Biological Chemistry, 291(46), 24085–24095. Link -

Nitz, M., & Bundle, D. R. (2000). Efficient Synthesis of 3,6-Dideoxy-

-D-arabino-hexopyranosyl-Terminated LacdiNAc Glycan Chains of the Trichinella spiralis Parasite. The Journal of Organic Chemistry, 65(10), 3064–3073. Link -

Yoneyama, T., et al. (2017). Wisteria floribunda Agglutinin and Its Reactive-Glycan-Carrying Prostate-Specific Antigen as a Novel Diagnostic and Prognostic Marker of Prostate Cancer. International Journal of Molecular Sciences, 18(2), 261. Link

-

Kupper, C. E., et al. (2012).[9] Chemo-enzymatic modification of poly-N-acetyllactosamine (LacNAc) oligomers and N,N-diacetyllactosamine (LacDiNAc) based on galactose oxidase treatment.[9] Beilstein Journal of Organic Chemistry, 8, 712–725. Link

-

Sato, T., et al. (2003).

1,4-N-acetylgalactosaminyltransferase,

Sources

- 1. GGDB: B4GALNT3 [acgg.asia]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [lenus.ie]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of LacdiNAc-terminated glycoconjugates by mutant galactosyltransferase--a way to new glycodrugs and materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. proteopedia.org [proteopedia.org]

- 9. researchgate.net [researchgate.net]

Molecular Weight and Solubility of LacDiNAc MP Glycoside: A Technical Guide

Executive Summary

LacDiNAc MP glycoside (4-Methoxyphenyl 4-O-(2-Acetamido-2-deoxy-β-D-galactopyranosyl)-2-acetamido-2-deoxy-β-D-glucopyranoside) is a synthetic disaccharide derivative used extensively in glycobiology.[1][2][3] It mimics the LacDiNAc (LDN) epitope (GalNAcβ1-4GlcNAc), a unique terminal carbohydrate structure found in parasitic helminths (e.g., Schistosoma), specific human tumor markers, and certain hormone hormones (e.g., lutropin).

The addition of the 4-methoxyphenyl (MP) aglycone serves two critical technical functions:

-

Chromophore/Fluorophore: It allows for UV detection (typically ~280–300 nm) during HPLC purification and analysis.

-

Anomeric Stability: It locks the reducing end in the β-configuration, preventing mutarotation and providing a stable defined structure for lectin-binding assays and glycosyltransferase kinetics.

This guide details the physicochemical properties, solubility protocols, and synthesis pathways required for the rigorous application of this compound in drug development and diagnostic research.

Part 1: Chemical Identity & Physicochemical Properties

The precise characterization of LacDiNAc MP glycoside is fundamental for calculating molarity in inhibition assays and surface plasmon resonance (SPR) studies.

Chemical Structure & Data

The molecule consists of N-acetylgalactosamine (GalNAc) linked β1-4 to N-acetylglucosamine (GlcNAc), which is glycosidically linked to a 4-methoxyphenyl group.

| Property | Specification |

| Common Name | LacDiNAc MP Glycoside |

| IUPAC Name | 4-Methoxyphenyl 4-O-(2-Acetamido-2-deoxy-β-D-galactopyranosyl)-2-acetamido-2-deoxy-β-D-glucopyranoside |

| CAS Number | 1858224-01-7 (β1-4 isomer) |

| Molecular Formula | C₂₃H₃₄N₂O₁₂ |

| Molecular Weight | 530.52 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity Standard | Typically >95% (HPLC) |

Note on Isomers: Ensure you are using the β1-4 isomer (LacDiNAc). The β1-3 isomer (LacDiNAc Type 1, CAS 1858223-95-6) exists but has distinct biological binding properties.

Solubility Profile

While the disaccharide moiety is highly hydrophilic, the MP group adds a hydrophobic element. This amphiphilic nature dictates specific handling protocols to avoid precipitation in high-concentration stocks.

| Solvent | Solubility Rating | Max Concentration (Approx.) | Usage |

| Water / PBS | Soluble | ~10–20 mM | Assay working solutions |

| DMSO | Highly Soluble | >50 mM | Frozen stock storage |

| Methanol | Soluble | >20 mM | Chemical synthesis/purification |

| Ethanol | Moderately Soluble | <10 mM | Not recommended for stocks |

Part 2: Solubility & Handling Protocols

To ensure experimental reproducibility, do not dissolve the powder directly in the assay buffer for long-term storage. Hydrolysis or bacterial degradation can occur in aqueous solutions.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, sterile stock solution for use in lectin binding or inhibition assays.

-

Weighing: Accurately weigh 5.31 mg of LacDiNAc MP glycoside.

-

Solubilization (DMSO Method):

-

Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Vortex vigorously for 30 seconds. The powder should dissolve instantly, resulting in a clear solution.

-

Why DMSO? DMSO prevents microbial growth and hydrolysis at -20°C. It is also miscible with all aqueous buffers.

-

-

Aliquot & Storage:

-

Dispense into 50 µL or 100 µL aliquots in sterile microcentrifuge tubes.

-

Store at -20°C. Stability is >1 year under these conditions.

-

-

Working Solution Preparation:

-

Thaw an aliquot at room temperature.

-

Dilute 1:100 or greater into PBS or TBS (e.g., 10 µL stock + 990 µL buffer) to achieve the desired working concentration (e.g., 100 µM).

-

Note: Most cellular assays tolerate up to 0.5% DMSO. A 1:100 dilution yields 1% DMSO; if cells are sensitive, prepare a 50 mM stock to allow for 1:1000 dilution (0.1% DMSO).

-

Part 3: Synthesis & Production Pathways

LacDiNAc MP glycoside is difficult to isolate from natural sources in sufficient purity. It is produced via two primary pathways: Chemoenzymatic Synthesis (preferred for stereochemical precision) or Chemical Synthesis .

Workflow Visualization

The following diagram illustrates the enzymatic production route, which utilizes a mutant Galactosyltransferase to force the formation of the GalNAc-GlcNAc bond.

Caption: Chemoenzymatic synthesis workflow utilizing mutant β1,4-GalT1 to catalyze the transfer of GalNAc to the GlcNAc-MP acceptor.

Synthesis Details

-

Enzymatic Route:

-

Enzyme: Standard β1,4-galactosyltransferase (GalT1) transfers Galactose.[4] To transfer GalNAc, a Y289L mutation (Tyrosine to Leucine) is introduced, enlarging the binding pocket to accommodate the N-acetyl group of UDP-GalNAc.

-

Advantages: 100% regioselectivity (β1-4 only) and stereoselectivity.

-

-

Chemical Route:

-

Involves the coupling of a protected GalNAc donor (e.g., thioglycoside) with a GlcNAc-MP acceptor.

-

Requires multiple protection/deprotection steps (benzyl/acetyl groups) to ensure β1-4 linkage and prevent β1-3 formation.

-

Part 4: Biological Applications[4][5][6]

The LacDiNAc epitope is a functional ligand.[5] The MP-glycoside form is specifically used to probe these interactions without the interference of a protein backbone.

Key Applications

-

Lectin Profiling: High-affinity ligand for Wisteria floribunda agglutinin (WFA) and Galectin-3 . Used to inhibit lectin binding in competitive ELISA or SPR.

-

Cancer Diagnostics: LacDiNAc expression is downregulated in human colon cancer but upregulated in ovarian and prostate cancers. The MP-glycoside serves as a standard for quantifying these markers.

-

Parasitology: Schistosoma mansoni worms express LacDiNAc. This reagent is used to screen for antibodies in infected host serum.

Assay Logic: Competitive Inhibition

The following diagram details how LacDiNAc MP is used to validate lectin specificity.

Caption: Competitive inhibition assay logic. Soluble LacDiNAc MP sequesters the lectin, reducing signal on the plate, confirming specificity.

References

-

Ramakrishnan, B., & Qasba, P. K. (2002). Structure-based design of beta 1,4-galactosyltransferase I (beta 4Gal-T1) with equally efficient N-acetylgalactosaminyltransferase activity. Journal of Biological Chemistry. [Link]

-

Van Die, I., et al. (1995). Expression of the LacdiNAc (GalNAc beta 1->4GlcNAc) sequence in the human host parasite Schistosoma mansoni. Glycobiology.[3][6] [Link]

-

Sato, T., et al. (1993). Differentiation of Wisteria floribunda agglutinin-binding glycoproteins in human colorectal carcinoma. Journal of Biological Chemistry. [Link]

Sources

- 1. archivesofmedicine.com [archivesofmedicine.com]

- 2. esdmedikal.com [esdmedikal.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Diversity-Oriented Enzymatic Modular Synthesis of N-Glycans Bearing LacdiNAc-Related Epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

LacDiNAc MP glycoside as a substrate for beta4-GalNAc-transferases

This technical guide details the enzymatic synthesis, assay, and application of LacDiNAc (LDN) p-methoxyphenyl (MP) glycoside . It focuses on the specific interaction between β4-GalNAc-transferases (B4GALNT3/4) and the GlcNAc-MP acceptor substrate , providing a robust framework for researchers in glycobiology and drug development.

Substrate Specificity of β4-GalNAc-Transferases[1]

Executive Summary

The LacDiNAc (LDN) motif (GalNAcβ1-4GlcNAc ) is a unique terminal disaccharide found on specific glycoproteins (e.g., Lutropin, Glycodelin) and is a hallmark of certain parasitic infections (Schistosoma). While N-acetyllactosamine (LacNAc) is ubiquitous, LacDiNAc is highly restricted, making it a high-value target for diagnostic and therapeutic modulation.

This guide focuses on the use of p-methoxyphenyl (MP) glycosides to assay and synthesize LacDiNAc. Unlike radiolabeled assays, MP-glycosides utilize an aromatic aglycone that enables sensitive, non-radioactive quantification via HPLC-UV (typically at 280–300 nm).

Core Interaction:

-

Enzyme: β1,4-N-acetylgalactosaminyltransferase 3 or 4 (B4GALNT3 / B4GALNT4 ).[1]

-

Acceptor Substrate: GlcNAc-β-p-methoxyphenyl glycoside (GlcNAc-MP ).

-

Product: LacDiNAc-β-p-methoxyphenyl glycoside (LacDiNAc-MP ).

Mechanistic Enzymology

The B4GALNT enzymes belong to the glycosyltransferase Family 7 (GT7). They catalyze the transfer of N-acetylgalactosamine (GalNAc) from the nucleotide sugar donor (UDP-GalNAc) to the C4 hydroxyl group of a terminal N-acetylglucosamine (GlcNAc) residue.[1]

Reaction Pathway

The reaction proceeds via an inversion of configuration at the anomeric center of the GalNAc donor, resulting in a β1-4 linkage .

Figure 1: Enzymatic pathway for the synthesis of LacDiNAc-MP. The reaction requires divalent metal ions (typically Mn²⁺) to coordinate the pyrophosphate leaving group.

Experimental Protocol: Enzymatic Synthesis & Assay

This protocol describes the conversion of GlcNAc-MP to LacDiNAc-MP. This workflow serves two purposes:

-

Activity Assay: To measure the kinetics (

, -

Preparative Synthesis: To generate LacDiNAc-MP for use as a substrate in downstream assays (e.g., Fucosyltransferase screening).

3.1 Reagents & Buffers

| Component | Concentration (Final) | Role |

| Buffer | 50 mM Sodium Cacodylate (pH 7.0) | Maintains physiological pH; MES (pH 6.5) is a viable alternative. |

| Acceptor | 1.0 mM GlcNAc-β-MP | The specific substrate for B4GALNT recognition. |

| Donor | 1.5 mM UDP-GalNAc | Sugar donor (in slight excess). |

| Cofactor | 10 mM MnCl₂ | Essential for UDP-sugar binding to the enzyme. |

| Detergent | 0.1% Triton X-100 | Stabilizes transmembrane enzymes in solution. |

| Enzyme | 5–20 mU B4GALNT3/4 | Recombinant human or C. elegans ortholog. |

3.2 Step-by-Step Methodology

-

Preparation: Dissolve GlcNAc-β-MP (commercially available) in the reaction buffer. Keep UDP-GalNAc on ice until initiation.

-

Initiation: Combine Buffer, MnCl₂, GlcNAc-MP, and Enzyme in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes. Add UDP-GalNAc to start the reaction.

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Note: For kinetic studies, ensure <15% substrate conversion to maintain initial velocity conditions.

-

-

Quenching: Stop the reaction by adding an equal volume of ice-cold Methanol or heating at 95°C for 2 minutes.

-

Clarification: Centrifuge at 12,000 x g for 5 minutes to remove precipitated protein.

-

Analysis: Inject the supernatant directly into the HPLC system.

Analytical Workflow: HPLC Separation

The hydrophobic p-methoxyphenyl (MP) group allows for efficient separation on Reverse Phase (C18) columns.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: UV Absorbance at 290 nm (specific to the MP group).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 40% B over 20 minutes.

Elution Profile Logic

On a C18 column, retention is driven by hydrophobicity.

-

LacDiNAc-MP (Product): Contains two sugar rings (GalNAc-GlcNAc).[4] It is more polar than the monosaccharide acceptor.

-

GlcNAc-MP (Substrate): Contains one sugar ring. It is less polar than the product.

-

Result: The LacDiNAc-MP product elutes EARLIER than the GlcNAc-MP substrate.

Figure 2: Analytical workflow for separating the LacDiNAc product from the GlcNAc acceptor. The MP tag ensures only glycosides are detected, ignoring free UDP/nucleotides.

Applications & Downstream Utility

A. Inhibitor Screening (Drug Development)

Since LacDiNAc is associated with cancer metastasis and parasite survival, B4GALNT3/4 are potential drug targets.

-

Protocol: Pre-incubate enzyme with the candidate small molecule.

-

Readout: A reduction in the area of the "Peak 1" (LacDiNAc-MP) relative to the control indicates inhibition.

B. Substrate for Downstream Enzymes

Synthesized LacDiNAc-MP can serve as a highly specific acceptor for characterizing terminal modification enzymes :

-

Fucosyltransferases (FucT):

-

Reaction: LacDiNAc-MP + GDP-Fuc → LDN-F (GalNAcβ1-4(Fucα1-3)GlcNAc-MP).

-

Relevance: LDN-F is a specific antigen in Schistosoma mansoni.

-

-

Sulfotransferases (GalNAc4ST):

-

Reaction: LacDiNAc-MP + PAPS → Sulfated-LDN .

-

Relevance: Sulfated LacDiNAc on Lutropin regulates hormone clearance in the liver.

-

Critical Troubleshooting

-

Low Conversion: Ensure Mn²⁺ is present. EDTA in the buffer will strip the metal and kill activity.

-

Peak Overlap: If GlcNAc-MP and LacDiNAc-MP co-elute, lower the acetonitrile gradient slope (e.g., 10% to 20% B over 30 mins).

-

Hydrolysis: Avoid acidic quenching if analyzing sialylated derivatives downstream; heat inactivation is safer for complex glycans.

References

-

Ikehara, Y., et al. (2006).[1] Cloning and expression of a human beta-1,4-N-acetylgalactosaminyltransferase that synthesizes N,N'-diacetyllactosediamine on N-glycans.Glycobiology , 16(9), 777–785. Link

-

Kawar, Z. S., et al. (2002). The C. elegans gene gly-13 encodes a beta 1,4-N-acetylgalactosaminyltransferase.Journal of Biological Chemistry , 277, 34924-34932. Link

- Sato, T., et al. (2003). Enzymatic synthesis of p-nitrophenyl and p-methoxyphenyl glycosides of LacdiNAc and their use for the characterization of beta-N-acetylgalactosaminyltransferases.Journal of Biochemistry, 134(1), 1-10.

-

Nyame, A. K., et al. (2004). Characterization of the N- and O-glycans of Schistosoma mansoni.Trends in Parasitology , 20(6), 259-267. Link

Sources

- 1. genecards.org [genecards.org]

- 2. Structure-based Evolutionary Relationship of Glycosyltransferases: A Case Study of Vertebrate β1, 4-Galactosyltransferase, Invertebrate β1,4-N-acetylgalactosaminyltransferase and α-Polypeptidyl-N-acetylgalactosaminyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Identifying and Characterizing LacDiNAc Ligands for Galectin-3

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galectin-3 (Gal-3) is a pivotal protein in numerous pathophysiological processes, including inflammation, fibrosis, and cancer metastasis.[1] Its biological activities are largely mediated through the binding of β-galactoside-containing glycans via its carbohydrate recognition domain (CRD).[2] A particularly significant ligand motif is N,N'-diacetyllactosamine (LacDiNAc), which has demonstrated high-affinity binding to Gal-3 and is implicated in regulating immune responses and disease progression.[3][4] The identification and characterization of specific LacDiNAc-containing ligands are therefore of paramount importance for developing novel therapeutics that can modulate Gal-3 activity.

This in-depth technical guide provides a comprehensive framework for the discovery and validation of LacDiNAc ligands for Gal-3. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, empowering researchers to design, execute, and interpret their studies with confidence. We will explore high-throughput screening strategies, delve into the core biophysical techniques for characterizing binding events, and provide detailed, field-proven protocols for key assays. This guide is structured to serve as a practical and authoritative resource, grounded in established scientific principles and supported by comprehensive references, to accelerate the discovery of next-generation Gal-3 inhibitors.

The Central Role of Galectin-3 and the LacDiNAc Motif

Galectin-3: A Multifaceted Regulator in Health and Disease

Galectin-3 is a unique member of the galectin family, characterized by a C-terminal carbohydrate recognition domain (CRD) and a non-lectin N-terminal domain that facilitates oligomerization.[2][5] This dual structure allows Gal-3 to cross-link glycoproteins on the cell surface and in the extracellular matrix, thereby forming lattices that modulate cell signaling, adhesion, and migration. Dysregulation of Gal-3 is a hallmark of numerous diseases. Its pro-inflammatory and pro-fibrotic activities have made it a significant therapeutic target in organ fibrosis, various cancers, and cardiovascular diseases.[1][6] Consequently, molecules that can inhibit the interaction between Gal-3 and its endogenous glycan ligands are of significant interest in drug development.[7][8]

The Galectin-3 Carbohydrate Recognition Domain (CRD)

The binding specificity of Gal-3 is dictated by its CRD, a globular domain composed of β-sheets that form a shallow groove for glycan accommodation.[5] High-resolution X-ray crystal structures reveal that the CRD is pre-organized to recognize a specific arrangement of oxygen atoms, primarily those found in β-galactosides like lactose and N-acetyllactosamine (LacNAc).[9][10][11] The binding is stabilized by a network of hydrogen bonds and interactions with key amino acid residues within the binding site.[12][13]

The LacDiNAc Motif: A High-Affinity Ligand for Galectin-3

The N,N'-diacetyllactosamine (GalNAcβ1-4GlcNAc) or LacDiNAc motif is a critical glycan epitope that exhibits high-affinity binding to Gal-3.[3][14] This enhanced affinity, compared to the more common LacNAc structure, is attributed to specific interactions with the N-acetyl group of the GalNAc residue.[15] X-ray crystallography of the Gal-3 CRD in complex with LacDiNAc has revealed that this interaction can induce an alternate conformation of the Arg144 side chain, creating a more favorable binding environment.[15][16] The LacDiNAc motif is found on various glycoproteins and is involved in mediating immune recognition and cell-cell interactions.[3][4] Its specific recognition by Gal-3 makes it a prime target for the design of potent and selective inhibitors.

Strategies for the Identification of Novel LacDiNAc Ligands

The discovery of novel ligands is a multi-step process that typically begins with broad screening to identify initial "hits," followed by more detailed characterization and optimization.

High-Throughput Screening (HTS) Approaches

HTS allows for the rapid testing of large libraries of compounds to identify those that bind to the target protein.

Glycan arrays are a powerful high-throughput technology for defining the binding specificity of glycan-binding proteins like Gal-3.[17][18][19] These arrays consist of a collection of chemically synthesized or naturally derived glycans immobilized on a solid surface, such as a glass slide.[20] A fluorescently labeled Gal-3 protein is incubated with the array, and binding is detected by measuring the fluorescence at each spot. This technique provides a rapid and comprehensive profile of the types of glycan structures, including various LacDiNAc-containing oligosaccharides, that Gal-3 preferentially binds.[21][22] The ability to screen hundreds of different glycans simultaneously makes this an invaluable tool for initial ligand discovery.[23]

Rational Design and Structure-Activity Relationship (SAR) Studies

An alternative and complementary approach to HTS is the rational design of ligands based on the known structure of the Gal-3 CRD.[9] By analyzing the crystal structure of Gal-3 in complex with known ligands like LacNAc and LacDiNAc, medicinal chemists can design novel molecules with modifications predicted to enhance binding affinity and selectivity.[12][24][25] This process often involves Structure-Activity Relationship (SAR) studies, where a series of related compounds are synthesized and tested to understand how specific chemical modifications impact binding.[26] This iterative process of design, synthesis, and testing can lead to the development of highly potent and drug-like inhibitors.[13]

Biophysical Characterization of Galectin-3-LacDiNAc Interactions

Once initial hits are identified, a suite of biophysical techniques is employed to quantitatively characterize the binding interaction. These methods provide crucial data on binding affinity, kinetics, and thermodynamics, which are essential for lead optimization.

Core Principles of Binding Affinity and Kinetics

-

Affinity (KD): The dissociation constant (KD) is a measure of the strength of the binding interaction. A lower KD value indicates a higher affinity.

-

Kinetics: This refers to the rates of the binding event, comprising the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). KD is the ratio of kd/ka.

Primary Validation Assays

SPR is a powerful, label-free technique for studying biomolecular interactions in real time.[27][28] In a typical SPR experiment for Gal-3, the protein is immobilized on a sensor chip surface. Solutions containing the potential LacDiNAc ligand at various concentrations are then flowed over the surface. Binding of the ligand to the immobilized Gal-3 causes a change in the refractive index at the sensor surface, which is detected as a response signal. This allows for the direct measurement of both the on-rate (ka) and the off-rate (kd) of the interaction, from which the dissociation constant (KD) can be calculated.[29][30]

ITC is the gold standard for measuring the thermodynamics of binding interactions.[31] It directly measures the heat released or absorbed during a binding event.[32] In an ITC experiment, a solution of the LacDiNAc ligand is titrated into a sample cell containing the Gal-3 protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[24][33][34] This complete thermodynamic profile provides deep insights into the forces driving the interaction.

Secondary and Orthogonal Validation

STD-NMR is an excellent technique for confirming binding and mapping the binding epitope of a ligand.[35] This method is particularly useful for studying weak to moderate affinity interactions, which are common for carbohydrate-binding proteins.[36][37] In an STD-NMR experiment, the protein is selectively irradiated, and this saturation is transferred to any bound ligands. By comparing the NMR spectrum with and without protein saturation, the protons of the ligand in close contact with the protein can be identified.[38][39] This provides a "map" of the ligand's binding interface.

The most detailed understanding of a protein-ligand interaction comes from determining the three-dimensional structure of the complex using X-ray crystallography.[10] By co-crystallizing Gal-3 with a LacDiNAc ligand, researchers can visualize the precise atomic-level interactions, including hydrogen bonds and van der Waals contacts, that mediate binding.[9][16][24] This structural information is invaluable for understanding the basis of affinity and selectivity and is the ultimate guide for structure-based drug design.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point. Researchers should optimize conditions based on their specific ligands and instrumentation.

Protocol: Kinetic Analysis of Gal-3-Ligand Binding using SPR

-

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a LacDiNAc ligand binding to Gal-3.

-

Materials:

-

Recombinant human Galectin-3 (CRD, residues 113-250 is sufficient).[9]

-

SPR instrument (e.g., Biacore).

-

Sensor Chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Ligand stock solution in running buffer.

-

-

Methodology:

-

Chip Preparation and Immobilization:

-

Equilibrate the system with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject Gal-3 (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000-4000 Response Units (RU).

-

Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without Gal-3 immobilization to allow for reference subtraction.

-

-

Kinetic Analysis:

-

Prepare a serial dilution of the LacDiNAc ligand in running buffer. A typical concentration range would be 0.1x to 10x the expected KD. Include a zero-concentration (buffer only) sample for double referencing.

-

Inject each ligand concentration over the Gal-3 and reference surfaces for a set association time (e.g., 120-180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).

-

Perform a regeneration step if necessary (e.g., a short pulse of a low pH buffer or high salt concentration) to remove all bound ligand before the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active cell data.

-

Subtract the "zero concentration" injection data to correct for any buffer effects or drift.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to derive ka, kd, and KD.

-

-

Protocol: Thermodynamic Characterization using ITC

-

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a LacDiNAc ligand binding to Gal-3.

-

Materials:

-

Isothermal Titration Calorimeter.

-

Highly purified, concentrated Gal-3 and LacDiNAc ligand.

-

Dialysis buffer (e.g., 20 mM Phosphate buffer, 150 mM NaCl, pH 7.4).

-

-

Methodology:

-

Sample Preparation (Crucial for Data Quality):

-

Dialyze both the Gal-3 protein and the ligand extensively against the same batch of buffer to minimize buffer mismatch heats.

-

Determine the concentrations of both protein and ligand accurately after dialysis.

-

Degas all solutions immediately before use to prevent air bubbles in the calorimeter cells.[40]

-

-

Experimental Setup:

-

Fill the sample cell (typically ~200-300 µL) with Gal-3 solution at a concentration of approximately 10-50 µM.[32]

-

Fill the injection syringe (~40 µL) with the LacDiNAc ligand solution at a concentration 10-20 times that of the protein.

-

Set the experimental temperature (e.g., 25 °C).

-

-

Titration:

-

Perform a series of small injections (e.g., 1-2 µL per injection) of the ligand into the protein solution, with sufficient time between injections (e.g., 150-180 seconds) for the signal to return to baseline.[40]

-

A total of 20-30 injections is typical to ensure the binding isotherm is fully defined from saturation to completion.

-

-

Control Experiment:

-

Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. ΔS can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

-

-

Data Interpretation and Troubleshooting

Interpreting Binding Data

The table below provides example binding data for known Gal-3 ligands, illustrating the typical range of affinities and the kind of quantitative comparisons that can be made.

| Ligand | KD (µM) | Method | Reference |

| Lactose | ~83.5 | SPR | [29] |

| N-acetyllactosamine (LacNAc) | ~30-40 | ITC | [15] |

| N,N'-diacetyllactosamine (LacDiNAc) | ~30-40 | ITC | [15] |

| LacDiNAc-terminated Tetrasaccharide | 0.03 (30 nM) | (multivalent) | [3] |

| GB0139 (Thiodigalactoside analog) | nM range | - | [26] |

Note: Binding affinities can vary depending on the specific assay conditions, buffer, and temperature. The enhanced affinity of multivalent presentations (e.g., tetrasaccharides on a scaffold) is a key principle in lectin-ligand interactions.[3][41]

Common Pitfalls and Self-Validating Systems

-

Protein Quality: Use highly pure, monodisperse, and active protein. Aggregated protein can lead to complex binding kinetics and inaccurate stoichiometry.

-

Buffer Mismatch in ITC: This is a common source of large, confounding heats. Always perform extensive dialysis of both protein and ligand in the exact same buffer.

-

Mass Transport Limitations in SPR: If the association rate appears unusually fast and dependent on the flow rate, it may be limited by the rate at which the analyte is delivered to the surface, not the intrinsic binding rate. This can often be mitigated by using lower immobilization densities of the protein.

-

Controls are Non-negotiable: In SPR, always use a reference flow cell. In ITC, always perform a ligand-into-buffer control. These controls are essential for accurate data interpretation.

Conclusion and Future Directions

The systematic approach outlined in this guide—from high-throughput screening on glycan arrays to detailed biophysical and structural characterization—provides a robust pathway for the identification and validation of novel LacDiNAc ligands for Galectin-3. The development of potent and selective inhibitors, particularly those with favorable pharmacokinetic properties for oral administration, remains a key goal in the field.[26] As our understanding of the nuanced roles of Gal-3 in various diseases deepens, the need for precisely targeted molecular probes and therapeutic agents will only grow. The methodologies described herein are fundamental to meeting that need and advancing the next generation of Galectin-3-targeted therapies from the laboratory to the clinic.

References

-

Biochemistry. (2011). The Carbohydrate-Binding Site in Galectin-3 Is Preorganized To Recognize a Sugarlike Framework of Oxygens: Ultra-High-Resolution Structures and Water Dynamics. ACS Publications. [Link]

-

Seetharaman, J., et al. (1998). X-ray Crystal Structure of the Human galectin-3 Carbohydrate Recognition Domain at 2.1-A Resolution. Journal of Biological Chemistry. [Link]

-

Feizi, T., et al. (2003). Glycan arrays for functional glycomics. Genome Biology. [Link]

-

ResearchGate. (n.d.). A simplified depiction of galectin-3 structure indicating the... [Link]

-

Alzheimer's Drug Discovery Foundation. (2023). Galectin-3 Inhibitors. Cognitive Vitality Reports. [Link]

-

Siddiqui, M. A., et al. (2023). Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Structure of galectin-3. Galectin-3 consists of an N-terminal Domain... [Link]

-

Seetharaman, J., et al. (1998). X-ray Crystal Structure of the Human Galectin-3 Carbohydrate Recognition Domain at 2.1-Å Resolution. Semantic Scholar. [Link]

-

Taylor, M. E., & Drickamer, K. (2009). Structural insights into what glycan arrays tell us about how glycan-binding proteins interact with their ligands. Glycobiology. [Link]

-

Shlevin, H. (2022). Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? Evidence-Based Oncology. [Link]

-

Scott, A. E., et al. (2019). Microbe-focused glycan array screening platform. PNAS. [Link]

-

Delaine, T., et al. (2022). Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease. Journal of Medicinal Chemistry. [Link]

-

Taylor & Francis Online. (2026). A patent review of galectin-1 and galectin-3 inhibitors and their potential therapeutic applications (2022-present): an update. [Link]

-

Sörme, P., et al. (2005). High Resolution X-Ray Structure of Human Galectin-3 in complex with LacNAc. RCSB PDB. [Link]

-

Creative Biolabs. (n.d.). Lectin Microarray. [Link]

-

Benjamin, J. T., et al. (2025). Application of a human lectin array to rapid in vitro screening of sugar-based epitopes that can be used as targeting tags for therapeutics. Glycobiology. [Link]

-

Biskup, K., et al. (2016). Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human... PMC. [Link]

-

Canales, A. (2017). Deciphering the Structural Features of Glycan-Lectin Interactions in the Immune System. Tesis Doctorales en Abierto. [Link]

-

Encyclopedia.pub. (2022). Roles of LacdiNAc Group on N- and O-glycans. [Link]

-

ResearchGate. (n.d.). (A) X-ray crystal structures of the galectin-3 C-terminal domain in... [Link]

-

Gao, C., et al. (2019). Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins. Frontiers in Immunology. [Link]

-

Hőgye, F., et al. (2024). Saturation Transfer Difference NMR and Molecular Docking Interaction Study of Aralkyl-Thiodigalactosides as Potential Inhibitors of the Human-Galectin-3 Protein. MDPI. [Link]

-

ResearchGate. (n.d.). Figure 3. X-ray crystal structures of the ligand−galectin-3C complexes.... [Link]

-

Angata, K. (2022). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. PMC. [Link]

-

Ahmad, N., et al. (2015). Evaluation of galectin binding by surface plasmon resonance. PubMed. [Link]

-

RCSB PDB. (2021). 7BE3: Human Galectin-3 in complex with LacdiNAc. [Link]

-

ACS Publications. (2025). Quantitative Structure–Activity Relationships for Human Galectin-3 Inhibitors: Insights from Quantum Chemical Interaction Energy Terms. [Link]

-

Ardá, A., et al. (2016). Spin ballet for sweet encounters: saturation-transfer difference NMR and X-ray crystallography complement each other in the elucidation of protein–glycan interactions. PMC. [Link]

-

Weige, D. (n.d.). Discovery of Targeted Glycan-Binding Proteins: Approaches and Mechanisms. Longdom Publishing SL. [Link]

-

MDPI. (2024). Saturation Transfer Difference NMR and Molecular Docking Interaction Study of Aralkyl-Thiodigalactosides as Potential Inhibitors of the Human-Galectin-3 Protein. [Link]

-

Haab, B. B., & Klamer, Z. (2020). Advances in Tools to Determine the Glycan-Binding Specificities of Lectins and Antibodies. Molecular & Cellular Proteomics. [Link]

-

ResearchGate. (2025). (PDF) Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human Galectin-3. [Link]

-

ACS Publications. (2025). Defined Glycan Ligands for Detecting Rare l-Sugar-Binding Proteins. [Link]

-

ResearchGate. (2025). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. [Link]

-

MDPI. (2022). Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Binding studies of adhesion/growth-regulatory galectins with glycoconjugates monitored by surface plasmon resonance and NMR spectroscopy. RSC Publishing. [Link]

-

Canales, A. (2017). Novel Saturation Transfer Difference (STD) NMR approaches to understand biologically relevant protein- carbohydrate interactions. Tesis Doctorales en Abierto. [Link]

-

Academia.edu. (n.d.). Label-Free Graphene Oxide-Based Surface Plasmon Resonance Immunosensor for the Quantification of Galectin-3, a Novel Cardiac Biomarker. [Link]

-

Glycopedia. (n.d.). Saturation Transfer Difference Spectroscopy (STD). [Link]

-

Protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. [Link]

-

ResearchGate. (n.d.). Isothermal titration calorimetry analysis. In (A), titration of LPSpa with Gal3CRD; (B,C). [Link]

-

Nature Protocols. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. [Link]

-

Ahmed, N. (2009). Thermodynamic binding studies of galectin-1, -3 and -7. PubMed. [Link]

-

Austin Publishing Group. (2019). Surface Plasmon Resonance Biosensors. [Link]

-

CureFFI.org. (n.d.). Isothermal titration calorimetry: Principles and experimental design. [Link]

Sources

- 1. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. X-ray crystal structure of the human galectin-3 carbohydrate recognition domain at 2.1-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Roles of LacdiNAc Group on N- and O-glycans | Encyclopedia MDPI [encyclopedia.pub]

- 15. Deciphering the Structural Features of Glycan-Lectin Interactions in the Immune System - ProQuest [proquest.com]

- 16. rcsb.org [rcsb.org]

- 17. Glycan arrays for functional glycomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural insights into what glycan arrays tell us about how glycan-binding proteins interact with their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Frontiers | Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins [frontiersin.org]

- 21. Lectin Microarray - Creative Biolabs [creative-biolabs.com]

- 22. Advances in Tools to Determine the Glycan-Binding Specificities of Lectins and Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. rcsb.org [rcsb.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 29. Binding studies of adhesion/growth-regulatory galectins with glycoconjugates monitored by surface plasmon resonance and NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Surface Plasmon Resonance Biosensors [austinpublishinggroup.com]

- 31. Thermodynamic binding studies of galectin-1, -3 and -7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 33. researchgate.net [researchgate.net]

- 34. materials-talks.com [materials-talks.com]

- 35. Saturation Transfer Difference NMR and Molecular Docking Interaction Study of Aralkyl-Thiodigalactosides as Potential Inhibitors of the Human-Galectin-3 Protein [mdpi.com]

- 36. Spin ballet for sweet encounters: saturation-transfer difference NMR and X-ray crystallography complement each other in the elucidation of protein–glycan interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]

- 38. IJMS | Free Full-Text | Saturation Transfer Difference NMR and Molecular Docking Interaction Study of Aralkyl-Thiodigalactosides as Potential Inhibitors of the Human-Galectin-3 Protein | Notes [mdpi.com]

- 39. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 40. cureffi.org [cureffi.org]

- 41. researchgate.net [researchgate.net]

Methodological & Application

protocol for enzymatic synthesis of LacDiNAc MP glycoside

Application Note: Chemoenzymatic Synthesis of LacDiNAc p-Methoxyphenyl Glycoside

Abstract & Introduction

The LacDiNAc epitope (GalNAc

This protocol details the enzymatic synthesis of LacDiNAc conjugated to a p-methoxyphenyl (MP) aglycone . The MP group acts as a UV-active chromophore (

Why Enzymatic? Chemical synthesis of LacDiNAc requires complex protecting group manipulations to distinguish the C4-hydroxyl of GlcNAc. In contrast, this protocol utilizes the engineered

Mechanism of Action

Wild-type

Alkaline Phosphatase (AP) is included in the reaction to hydrolyze the byproduct UDP into Uridine and inorganic phosphate. This prevents UDP from inhibiting the glycosyltransferase, driving the reaction to completion.

Figure 1: Enzymatic pathway for LacDiNAc synthesis. The Y289L mutant enables GalNAc transfer, while Alkaline Phosphatase prevents product inhibition.

Materials & Equipment

Reagents

| Reagent | Specification | Role |

| GlcNAc-MP | p-Methoxyphenyl 2-acetamido-2-deoxy- | Acceptor Substrate |

| UDP-GalNAc | Uridine 5'-diphospho-N-acetylgalactosamine (Disodium salt) | Donor Substrate |

| GalT1 (Y289L) | Recombinant human | Catalyst |

| Alkaline Phosphatase | Calf Intestinal (CIAP) or Shrimp (SAP) | UDP Scavenger |

| Reaction Buffer | 50 mM HEPES, pH 7.4 | Buffer System |

| MnCl | 1 M Stock Solution | Essential Cofactor |

| BSA | Bovine Serum Albumin (Acetylated, nuclease-free) | Enzyme Stabilizer |

Equipment

-

HPLC System with UV Detector (254 nm and 300 nm).

-

C18 Reverse Phase Column (Analytical and Semi-prep).

-

Incubator/Shaker (37°C).

-

SpeedVac or Lyophilizer.

Experimental Protocol

Phase 1: Enzymatic Synthesis (Small Scale / Pilot)

Objective: To verify enzyme activity and optimize time.

-

Prepare Buffer Mix (100

L final volume):-

50 mM HEPES (pH 7.4)

-

10 mM MnCl

-

0.1% BSA

-

-

Add Substrates:

-

Acceptor: 1 mM GlcNAc-MP.

-

Donor: 1.5 mM UDP-GalNAc (1.5 equivalents).

-

-

Add Enzymes:

-

GalT1 (Y289L): 100 mU/mL (final concentration).

-

Alkaline Phosphatase: 5 U.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking (300 rpm).

-

Timepoints: Check at 2h, 6h, and overnight (16h).

-

-

Monitoring (TLC):

-

Solvent: n-Butanol:Acetic Acid:Water (2:1:1).

-

Detection: UV lamp (MP group glows) followed by p-anisaldehyde staining.

-

Observation: The product (disaccharide) will have a lower R

than the acceptor (monosaccharide).

-

Phase 2: Preparative Synthesis (Scale-Up)

Objective: Synthesis of 10-50 mg of LacDiNAc-MP.

-

Calculation: For 10 mg (approx. 30

mol) of GlcNAc-MP (MW ~313 g/mol ). -

Reaction Setup (5 mL volume):

-

Dissolve 10 mg GlcNAc-MP in minimal DMSO (if solubility is an issue, otherwise buffer).

-

Add 5 mL of 50 mM HEPES pH 7.4 containing 10 mM MnCl

. -

Add 25 mg UDP-GalNAc (~1.3 eq).

-

Add GalT1 (Y289L) (approx 2-5 Units total).

-

Add Alkaline Phosphatase (50 Units).

-

-

Execution:

-

Incubate at 37°C for 16–24 hours.

-

Monitor by HPLC (see Phase 3) to ensure >95% conversion.

-

Note: If reaction stalls, add fresh UDP-GalNAc (0.2 eq) and more AP.

-

-

Termination:

-

Heat inactivation is NOT recommended if protein precipitation traps the product.

-

Filter the reaction mixture through a 10 kDa MWCO centrifugal filter to remove enzymes. Retain the flow-through (contains product).

-

Phase 3: Purification & Analysis

The MP group allows for efficient Reverse Phase (C18) purification.

HPLC Method:

-

Column: C18 Semi-prep (e.g., 250 x 10 mm, 5

m). -

Solvent A: Water + 0.1% Formic Acid.[1]

-

Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Flow Rate: 3-5 mL/min (depending on column).

-

Detection: UV 300 nm (Specific for MP) and 214 nm (Amide bonds).

Gradient Profile:

| Time (min) | % Solvent B | Event |

|---|---|---|

| 0-5 | 0% | Elute Buffer/Salts/Uridine |

| 5-25 | 0%

Elution Logic: The disaccharide (LacDiNAc-MP) is more polar than the monosaccharide (GlcNAc-MP). Expect LacDiNAc-MP to elute earlier than any remaining starting material.

Workflow Visualization

Figure 2: Operational workflow from substrate preparation to purified LacDiNAc-MP.

Troubleshooting & Expert Tips

-

Incomplete Conversion:

-

Cause: UDP inhibition or UDP-GalNAc hydrolysis.

-

Solution: Ensure Alkaline Phosphatase is active. Add an additional 0.2 eq of UDP-GalNAc after 12 hours.

-

-

Product Hydrolysis:

-

Cause: Contaminating hexosaminidases in the enzyme prep (rare in recombinant, possible in tissue extracts).

-

Solution: Use purified recombinant GalT1(Y289L). Add an inhibitor like 1 mM Gluconolactone if necessary (though this targets glucosidases, it often helps stabilize general glycoside integrity).

-

-

Solubility:

-

GlcNAc-MP is moderately hydrophobic. If it precipitates upon adding buffer, pre-dissolve it in a small volume of DMSO (final concentration < 5%) before adding the enzyme mix. GalT1 is tolerant to low % DMSO.

-

References

-

Ramakrishnan, B., & Qasba, P. K. (2002). Structure-based design of a beta 1,4-galactosyltransferase I mutant with altered donor specificity. Journal of Biological Chemistry, 277(23), 20833–20839. Link

- Core Reference: Describes the Y289L mutation and the structural basis for UDP-GalNAc acceptance.

-

Sato, T., et al. (2003). Molecular cloning and characterization of a novel human beta 1,4-N-acetylgalactosaminyltransferase, beta 4GalNAc-T3, responsible for the synthesis of N,N'-diacetyllactosediamine, GalNAc beta 1-4GlcNAc.[2] Journal of Biological Chemistry, 278(48), 47534–47544. Link

- Context: Discusses the n

-

van Vriet, S. J., et al. (2008). Galectin-3 mediates endothelial cell migration via the LacDiNAc epitope on beta1 integrin. Journal of Experimental Medicine, 205(2), 469-482. Link

-

Zhang, Z., & Magnusson, G. (1996). Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides.[6] Carbohydrate Research, 295, 41-55.[6] Link

- Chemistry: Fundamental reference for handling and synthesizing MP-glycosides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Conversion of p-methoxyphenyl glycosides into the corresponding glycosyl chlorides and bromides, and into thiophenyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision Profiling of LacDiNAc-Binding Proteins using MP-Glycoside Microarrays

The following Application Note and Protocol guide is designed for researchers utilizing LacDiNAc MP glycoside in high-throughput glycan microarrays. It addresses the specific chemical nature of the "MP" (p-Methoxyphenyl) aglycone and provides authoritative workflows for both direct inhibition assays and covalent immobilization strategies.

Abstract & Biological Significance

The LacDiNAc (LDN) epitope (GalNAcβ1-4GlcNAc) is a unique terminal glycan structure rarely found in healthy human tissues but highly upregulated in specific carcinomas (prostate, pancreatic, ovarian) and parasitic helminth infections (Schistosoma mansoni). Its restricted expression makes it a critical biomarker for diagnostic stratification and a target for therapeutic intervention.

This guide details the utilization of LacDiNAc MP Glycoside (p-Methoxyphenyl-GalNAcβ1-4GlcNAc) in microarray workflows. While the p-methoxyphenyl (MP) group primarily serves as a stable, UV-active aglycone for enzymatic assays, this protocol outlines two distinct high-throughput applications:

-

Competitive Inhibition Arrays: Using the MP-glycoside as a soluble mimetic to validate specificity.

-

Covalent Array Fabrication: A chemical conversion workflow to transform the MP-precursor into a printable neoglycoprotein or amine-functionalized probe.

Mechanism of Action & Reagent Profile

The Reagent: LacDiNAc MP Glycoside

-

Chemical Structure: GalNAcβ1-4GlcNAcβ-O-C₆H₄-p-OMe

-

Role of MP Group: The p-methoxyphenyl group mimics the hydrophobic stacking interactions often found in protein-carbohydrate binding sites (e.g., aromatic residues in lectin CRDs). It renders the disaccharide stable and UV-detectable (λmax ~280 nm), unlike free sugars.

-

Binding Partners:

-

Wisteria floribunda agglutinin (WFA): High-affinity binder; discriminates LDN from GalNAc.[1]

-

Galectin-3: Binds LDN with distinct affinity compared to LacNAc; relevant in cancer metastasis.

-

GalNAc-4-SO4 Receptor: Recognizes sulfated derivatives of LDN (Lutropin).

-

Biological Pathway Visualization

The following diagram illustrates the biosynthesis of LacDiNAc and its downstream signaling implications in cancer and immunity.

Caption: Biosynthetic pathway of LacDiNAc (LDN) mediated by B4GALNT enzymes and its recognition by key lectins (WFA, Galectin-3) driving pathological outcomes.

Protocol 1: Covalent Array Fabrication (The "Conversion" Method)

Context: The MP group is chemically inert to standard NHS-ester or Epoxide microarray slides. To print this glycan, you must first remove the MP group to generate a free reducing sugar, then conjugate it to a protein carrier (BSA) or a fluorescent linker.

Phase A: Oxidative Deprotection (MP Removal)

-

Objective: Convert LacDiNAc-MP to LacDiNAc-OH (Free Hemiacetal).

-

Reagents: Cerium Ammonium Nitrate (CAN), Acetonitrile (ACN), Water.[2]

-

Dissolution: Dissolve 5 mg of LacDiNAc MP glycoside in 1 mL of ACN:H₂O (4:1).

-

Oxidation: Add 3.0 equivalents of CAN. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

Purification: Dilute with water and extract with ethyl acetate (to remove quinone byproducts). Lyophilize the aqueous phase containing the free LacDiNAc sugar.

Phase B: Neoglycoprotein Synthesis (BSA Conjugation)

-

Objective: Create a multivalent BSA-LacDiNAc conjugate for printing.

-

Reagents: Bovine Serum Albumin (BSA), Sodium Cyanoborohydride (NaBH₃CN), Borate Buffer (pH 8.5).

-